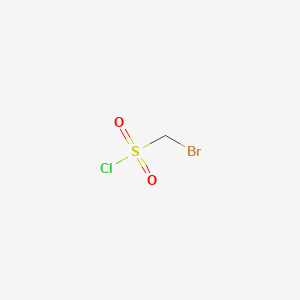![molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1](/img/structure/B2658470.png)
(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which includes “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid”, has been revealed . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The synthesis of the desired product occurs in solvent-free conditions via the Biginelli reaction .
Molecular Structure Analysis
The molecular formula of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” is C12H11N3O3. Its molecular weight is 245.238.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” include the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and the use of lactic acid as a green catalyst . The synthesis occurs via the Biginelli reaction .
科学的研究の応用
- 2-oxo-THPBA has demonstrated antimicrobial and antiviral properties. Researchers have investigated its potential as a therapeutic agent against infectious diseases, including bacterial and viral infections .
- The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Studies have explored 2-oxo-THPBA’s role in cancer therapy. It may inhibit tumor growth and metastasis, making it a candidate for further investigation in oncology .
- Some derivatives of 2-oxo-THPBA act as adrenergic receptor antagonists. These compounds are relevant for treating conditions like prostatic hyperplasia .
- Researchers have synthesized a library of 2-oxo-THPBA derivatives and evaluated their β-glucuronidase inhibitory activity. Inhibition of this enzyme is crucial for treating certain diseases .
- A novel one-pot synthesis of 2-oxo-THPBA involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst. This approach offers environmentally benign conditions, readily available starting materials, and high yields .
Antimicrobial and Antiviral Activity
Anti-Inflammatory Action
Anticancer Potential
Adrenergic Receptor Antagonists
β-Glucuronidase Inhibition
Green Synthesis Approach
特性
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXWJCMBYFRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)




![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)


![6-Tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2658409.png)
